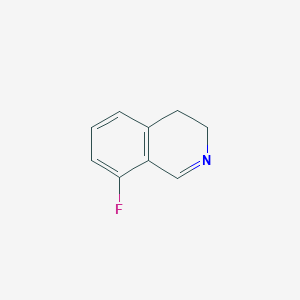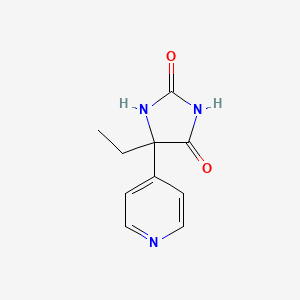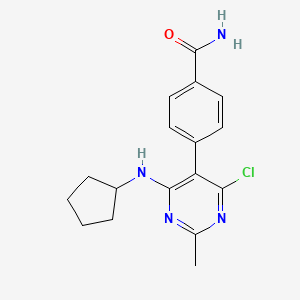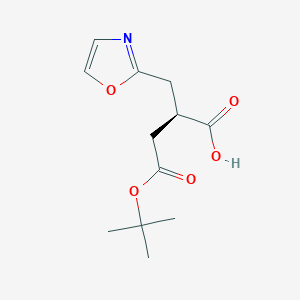
5-Pyrimidinecarboxylic acid, 4-formyl-2-methyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-formyl-2-methylpyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C9H10N2O3. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-formyl-2-methylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with formamide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of ethyl 4-formyl-2-methylpyrimidine-5-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
Ethyl 4-formyl-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 4-carboxy-2-methylpyrimidine-5-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-2-methylpyrimidine-5-carboxylate.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-formyl-2-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of ethyl 4-formyl-2-methylpyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with biological targets .
類似化合物との比較
Ethyl 4-formyl-2-methylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate: Similar structure but with an ethyl group instead of a formyl group.
Methyl 4-ethyl-2-methylpyrimidine-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate: Contains additional methyl groups on the pyrimidine ring.
Ethyl 4-formyl-2-methylpyrimidine-5-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity .
特性
CAS番号 |
62359-65-3 |
|---|---|
分子式 |
C9H10N2O3 |
分子量 |
194.19 g/mol |
IUPAC名 |
ethyl 4-formyl-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H10N2O3/c1-3-14-9(13)7-4-10-6(2)11-8(7)5-12/h4-5H,3H2,1-2H3 |
InChIキー |
AUVLMBSNQJHEOP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(N=C1C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


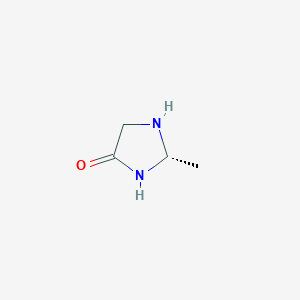

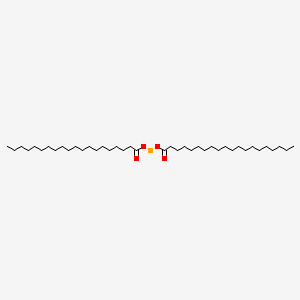
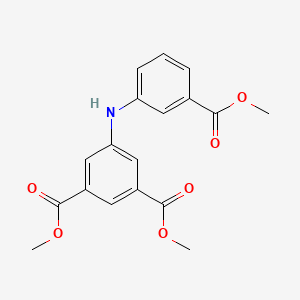

![6-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12937751.png)
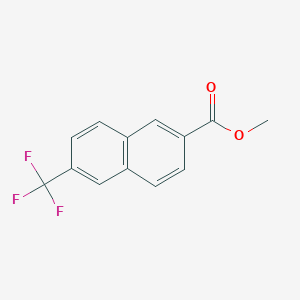
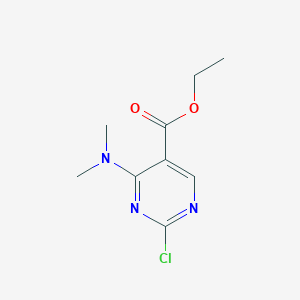
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12937763.png)
![9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]-](/img/structure/B12937768.png)
